

Brepocitinib P-Tosylate: Application Notes for Autoimmune Disease Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brepocitinib P-Tosylate	
Cat. No.:	B15612361	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib, also known as PF-06700841, is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases.[1][3] By inhibiting TYK2 and JAK1, brepocitinib effectively blocks the signaling of key cytokines such as Interleukin-6 (IL-6), IL-12, IL-23, and Type I and II Interferons (IFN), thereby modulating the downstream inflammatory response.[4][5] This mechanism of action makes brepocitinib a valuable tool for studying the underlying mechanisms of autoimmune disorders and for the preclinical evaluation of potential therapeutic strategies.

These application notes provide detailed protocols for the use of **brepocitinib p-tosylate** in established animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action: TYK2/JAK1 Inhibition

Brepocitinib targets the intracellular JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization,

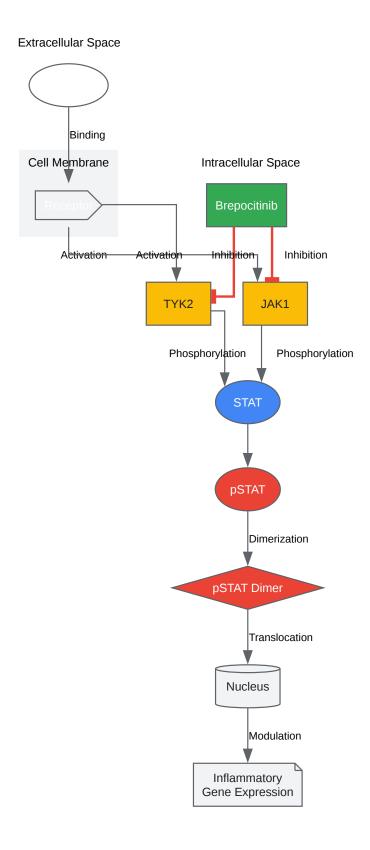






translocation to the nucleus, and modulation of target gene expression. Brepocitinib's dual inhibition of TYK2 and JAK1 disrupts this cascade for a specific set of cytokines, thereby mitigating the inflammatory response.





Click to download full resolution via product page

Figure 1: Brepocitinib's Mechanism of Action.



Application 1: Psoriasis

The imiquimod-induced dermatitis model in mice is a widely used preclinical model that recapitulates many features of human psoriasis, including epidermal hyperplasia, and inflammation driven by the IL-23/IL-17 axis. While specific data for brepocitinib in this model is not readily available, the following protocol is based on studies with similar TYK2/JAK1 inhibitors and provides a framework for its evaluation.

Experimental Protocol: Imiquimod-Induced Psoriasis in Mice



Click to download full resolution via product page

Figure 2: Workflow for Imiquimod-Induced Psoriasis Model.

Materials:

- Brepocitinib p-tosylate
- Vehicle (e.g., 0.5% methylcellulose)
- Imiquimod 5% cream
- Female BALB/c or C57BL/6 mice (8-10 weeks old)

Procedure:

 Acclimatization: Acclimate mice to the housing facility for at least 7 days prior to the experiment.



- Induction of Psoriasis-like Dermatitis: On day 0, shave the dorsal skin of the mice. Apply 62.5
 mg of 5% imiquimod cream daily to the shaved back for 6 consecutive days.
- Treatment Groups:
 - Group 1: Naive control (no treatment)
 - Group 2: Vehicle control (imiquimod + vehicle)
 - Group 3: Brepocitinib (low dose, e.g., 10 mg/kg)
 - Group 4: Brepocitinib (high dose, e.g., 30 mg/kg)
 - Group 5: Positive control (e.g., topical corticosteroid)
- Drug Administration: Administer brepocitinib or vehicle via oral gavage once daily, 1-2 hours prior to imiquimod application.
- Assessment of Disease Severity:
 - Monitor body weight daily.
 - Score the severity of erythema, scaling, and skin thickness daily using a modified
 Psoriasis Area and Severity Index (PASI). Each parameter is scored on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall disease severity.
- Endpoint Analysis (Day 7):
 - Euthanize mice and collect skin and spleen tissue.
 - Histology: Fix skin samples in formalin for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
 - Gene Expression Analysis: Isolate RNA from skin tissue for qPCR analysis of inflammatory markers (e.g., IL-17, IL-23, TNF-α).



 Cytokine Analysis: Homogenize spleen tissue for cytokine protein level analysis by ELISA or multiplex assay.

Expected Quantitative Data

Treatment Group	Mean PASI Score (Day 7)	Epidermal Thickness (µm)	Skin IL-17 mRNA (Fold Change)
Naive Control	0	~20	1.0
Vehicle Control	8-10	~100-120	>10
Brepocitinib (10 mg/kg)	Data not available	Expected Reduction	Expected Reduction
Brepocitinib (30 mg/kg)	Data not available	Expected Dose- Dependent Reduction	Expected Dose- Dependent Reduction

Note: Specific efficacy data for brepocitinib in this model is not yet published. The expected outcomes are based on the known mechanism of action and data from similar TYK2/JAK1 inhibitors.

Application 2: Rheumatoid Arthritis

The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models are the most widely used animal models for studying rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of oral brepocitinib in the rat adjuvant-induced arthritis model.[1]

Experimental Protocol: Adjuvant-Induced Arthritis in Rats



Click to download full resolution via product page



Figure 3: Workflow for Adjuvant-Induced Arthritis Model.

Materials:

- Brepocitinib p-tosylate
- Vehicle (e.g., corn oil with DMSO)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Female Lewis rats (8-10 weeks old)

Procedure:

- Acclimatization: Acclimate rats for at least 7 days prior to the experiment.
- Induction of Arthritis (Day 0): Induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw.
- Treatment Groups:
 - Group 1: Naive control
 - Group 2: Vehicle control (AIA + vehicle)
 - Group 3: Brepocitinib (3 mg/kg/day)
 - Group 4: Brepocitinib (10 mg/kg/day)
 - Group 5: Brepocitinib (30 mg/kg/day)
- Drug Administration: Administer brepocitinib or vehicle orally once daily for 7 consecutive days, starting on the day of adjuvant injection.
- Assessment of Arthritis:
 - Measure the volume of both hind paws daily using a plethysmometer.



- Clinically score the severity of arthritis in each paw based on erythema and swelling (e.g.,
 0-4 scale).
- Endpoint Analysis (Day 7):
 - Euthanize rats and collect paws for histological analysis of joint inflammation, pannus formation, and bone erosion.
 - Collect blood for measurement of systemic inflammatory markers (e.g., C-reactive protein)
 and pharmacokinetic analysis.

Ouantitative Data from Preclinical Studies

Treatment Group	Mean Paw Volume Increase (mL)	Plasma Concentration (Peak, 30 min)	Plasma Concentration (Trough, 24h)
Vehicle Control	Significant Increase	-	-
Brepocitinib (3 mg/kg/day)	Dose-dependent reduction[1]	3.54 μM[1]	0.0221 μM[1]
Brepocitinib (10 mg/kg/day)	Dose-dependent reduction[1]	10.95 μM[1]	0.06 μM[1]
Brepocitinib (30 mg/kg/day)	Dose-dependent reduction[1]	23.89 μM[1]	0.06 μM[1]

Application 3: Inflammatory Bowel Disease

The dextran sulfate sodium (DSS)-induced colitis model in mice is a well-established model that mimics aspects of human ulcerative colitis. The following is a general protocol that can be adapted for the evaluation of brepocitinib.

Experimental Protocol: DSS-Induced Colitis in Mice





Click to download full resolution via product page

Figure 4: Workflow for DSS-Induced Colitis Model.

Materials:

- Brepocitinib p-tosylate
- Vehicle (e.g., 0.5% methylcellulose)
- Dextran sulfate sodium (DSS; 36-50 kDa)
- C57BL/6 mice (8-10 weeks old)

Procedure:

- Acclimatization: Acclimate mice for at least 7 days.
- Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 days.
- Treatment Groups:
 - Group 1: Healthy control (normal drinking water)
 - Group 2: Vehicle control (DSS + vehicle)
 - Group 3: Brepocitinib (e.g., 10 mg/kg/day)
 - Group 4: Brepocitinib (e.g., 30 mg/kg/day)
 - Group 5: Positive control (e.g., sulfasalazine)



- Drug Administration: Begin oral gavage of brepocitinib or vehicle on day 3 (after signs of colitis appear) and continue until the end of the study (e.g., day 10).
- · Assessment of Colitis Severity:
 - Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
- Endpoint Analysis (Day 10):
 - Euthanize mice and measure colon length.
 - Collect colon tissue for histological evaluation of inflammation and tissue damage.
 - Perform myeloperoxidase (MPO) assay on colon tissue as a measure of neutrophil infiltration.

Expected Ouantitative Data

Treatment Group	DAI Score (Day 10)	Colon Length (cm)	MPO Activity (U/g tissue)
Healthy Control	0	~8-9	Low
Vehicle Control	High	Shortened (~5-6)	High
Brepocitinib (10 mg/kg)	Expected Reduction	Expected Increase	Expected Reduction
Brepocitinib (30 mg/kg)	Expected Dose- Dependent Reduction	Expected Dose- Dependent Increase	Expected Dose- Dependent Reduction

Note: Specific efficacy data for brepocitinib in this model is not yet published. The suggested doses and expected outcomes are based on effective doses in other inflammatory models.

Conclusion

Brepocitinib p-tosylate is a valuable research tool for investigating the role of the TYK2/JAK1 signaling pathway in the pathogenesis of autoimmune diseases. The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy of brepocitinib in



preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Further studies are warranted to establish optimal dosing and treatment regimens for each specific model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and Cellular Responses to the TYK2/JAK1 Inhibitor PF-06700841 Reveal Reduction of Skin Inflammation in Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brepocitinib, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]
- 5. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brepocitinib P-Tosylate: Application Notes for Autoimmune Disease Modeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#brepocitinib-p-tosylate-for-studying-autoimmune-disease-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com